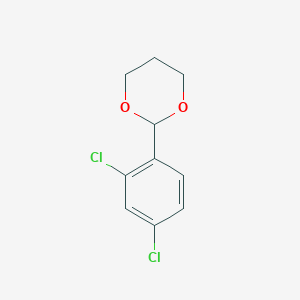![molecular formula C9H15NO5 B14732762 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate CAS No. 5338-38-5](/img/structure/B14732762.png)
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate is an organic compound with the molecular formula C13H19NO9 It is characterized by the presence of multiple acetoxy groups, which are derivatives of acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate typically involves the esterification of appropriate precursors. One common method includes the reaction of 2-(acetyloxy)ethylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and the corresponding amine.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form carboxylic acids.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding amine.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetoxy groups into molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Acetyloxy)-3-amino-1-[1,2-di(acetyloxy)ethyl]-3-oxopropyl acetate: Similar structure with additional acetoxy groups.
Acetylsalicylic acid (Aspirin): Contains acetoxy groups and is used for its anti-inflammatory properties.
Acetylcysteine: Contains acetyl groups and is used as a mucolytic agent.
Uniqueness
1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate is unique due to its specific arrangement of acetoxy groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
5338-38-5 |
|---|---|
Formule moléculaire |
C9H15NO5 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-(2-acetyloxypropanoylamino)ethyl acetate |
InChI |
InChI=1S/C9H15NO5/c1-6(15-8(3)12)9(13)10-4-5-14-7(2)11/h6H,4-5H2,1-3H3,(H,10,13) |
Clé InChI |
DEXQGIUQHTYBPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCOC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


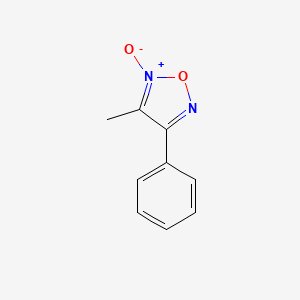
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

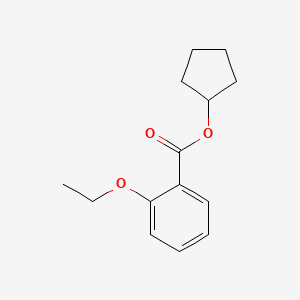
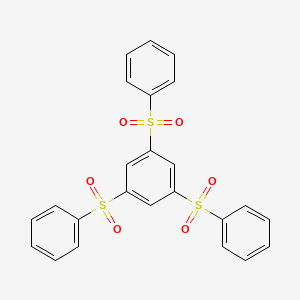
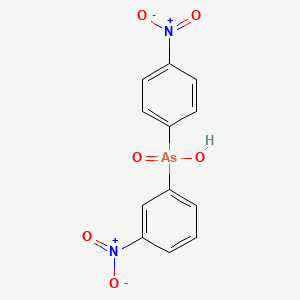

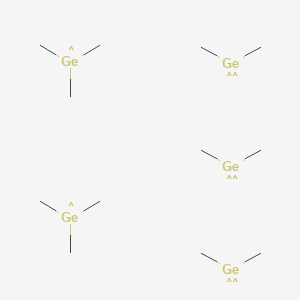
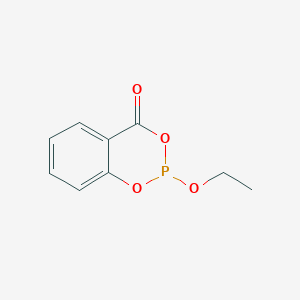
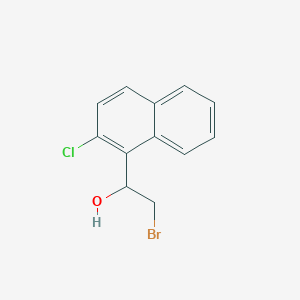
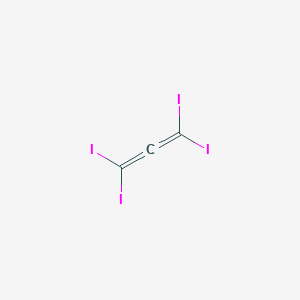
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
